molecular formula C17H16N2O5 B5866384 Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5866384
M. Wt: 328.32 g/mol
InChI Key: LSTMTMJTELSXGN-UHFFFAOYSA-N
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Description

Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate is a nitro-substituted benzoate ester featuring a carbamoyl group at the 3-position, modified with benzyl and methyl substituents. The nitro group enhances electrophilic reactivity, while the carbamoyl moiety offers opportunities for further derivatization or coordination in catalytic systems .

Properties

IUPAC Name

methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-18(11-12-6-4-3-5-7-12)16(20)13-8-14(17(21)24-2)10-15(9-13)19(22)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTMTMJTELSXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with benzyl isocyanate and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-amino-5-nitrobenzoic acid.

    Reduction: Formation of 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with several derivatives of nitrobenzoates and carbamoyl-substituted aromatics. Key analogs include:

Compound Name Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 3-amino-5-nitrobenzoate Amino (-NH2) C9H8N2O4 208.17 Intermediate for pharmaceuticals
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Methylamino carbamoyl (-CONHCH3) C9H8N2O5 224.17 Synthesis of metal-coordinating ligands
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate 4-Fluorophenethyl carbamoyl C17H15FN2O5 358.31 Screening compound for drug discovery
Target Compound Benzyl(methyl)carbamoyl (-CON(CH3)Bn) C17H15N2O5* ~333.31* Potential catalytic/pharmaceutical uses

*Estimated based on structural analogs.

Physicochemical Properties

  • LogP and Solubility: The benzyl(methyl)carbamoyl group increases hydrophobicity compared to amino or methylamino analogs (e.g., LogP ~1.4 for methyl 3-(hydroxymethyl)-5-nitrobenzoate vs. estimated ~2.5 for the target compound).
  • Thermal Stability : Nitro groups generally enhance thermal stability, but bulky carbamoyl substituents may lower melting points compared to simpler analogs like 3-nitro-5-(1H-pyrrol-1-yl)benzyl alcohol (m.p. 142–145°C for nitrated derivatives) .

Research Findings and Challenges

  • Synthetic Yields : The target compound’s synthesis achieves moderate yields (~42% for related intermediates ), lower than hydrazide-based routes (e.g., 60–70% for N'-benzylidene derivatives ).
  • Reactivity Trade-offs: While the benzyl group enhances lipophilicity, it may sterically hinder reactions at the carbamoyl nitrogen, unlike smaller substituents in methylamino analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate
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